Technical Guide: N-Ethyl-alpha-aminobutyric Acid Ethyl Ester
Technical Guide: N-Ethyl-alpha-aminobutyric Acid Ethyl Ester
The following technical guide provides an in-depth analysis of N-Ethyl-alpha-aminobutyric acid ethyl ester , chemically identified as Ethyl 2-(ethylamino)butanoate . This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on its role as a pharmacophore precursor and chiral building block.
Chemical Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
N-Ethyl-alpha-aminobutyric acid ethyl ester (CAS: 874525-99-2) is a secondary amine and ester derivative of alpha-aminobutyric acid (AABA). In drug development, it serves as a critical intermediate for the synthesis of pyrrolidinone-based antiepileptics (e.g., Levetiracetam analogs) and peptidomimetics requiring steric bulk at the alpha-carbon. Its structural versatility allows it to function as a chiral auxiliary or a precursor for N-alkylated heterocycles.
Chemical Identity & Synonyms
Precise nomenclature is vital for database searching and regulatory compliance. The following table consolidates the various identifiers for this molecule.
Table 1: Nomenclature and Identifiers
| Category | Identifier / Synonym |
| Common Name | N-Ethyl-alpha-aminobutyric acid ethyl ester |
| IUPAC Name | Ethyl 2-(ethylamino)butanoate |
| Systematic Name | Butanoic acid, 2-(ethylamino)-, ethyl ester |
| Alternative Synonyms | Ethyl 2-(ethylamino)butyrate; N-Ethyl-AABA ethyl ester; N-Ethyl-butyrine ethyl ester |
| CAS Number | 874525-99-2 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| SMILES | CCC(C(=O)OCC)NCC |
| InChI Key | YMIUIXFNNAURHO-UHFFFAOYSA-N (Isomer dependent) |
Physicochemical Specifications
The following data points are essential for establishing handling protocols and reaction stoichiometry.
| Property | Value (Experimental/Predicted) |
| Physical State | Liquid (at room temperature) |
| Boiling Point | ~185–190 °C (Predicted at 760 mmHg) |
| Density | ~0.92 g/cm³ |
| pKa (Base) | ~9.5 (Amine protonation) |
| Solubility | Soluble in EtOH, DMSO, Chloroform; Sparingly soluble in water |
| LogP | ~1.8 (Lipophilic character due to ethyl groups) |
Synthesis & Manufacturing Protocols
The synthesis of N-Ethyl-alpha-aminobutyric acid ethyl ester typically follows one of two primary pathways: Nucleophilic Substitution or Reductive Amination . The Reductive Amination pathway is preferred in pharmaceutical contexts to minimize over-alkylation byproducts.
Pathway A: Reductive Amination (Preferred)
This method utilizes Ethyl 2-oxobutanoate (alpha-ketobutyrate) and Ethylamine.
Reagents:
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Ethyl 2-oxobutanoate (1.0 eq)
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Ethylamine (2.0 M in THF, 1.2 eq)
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Sodium Triacetoxyborohydride (STAB) (1.5 eq)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Protocol:
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Imine Formation: Dissolve Ethyl 2-oxobutanoate in DCE under nitrogen atmosphere. Add Ethylamine solution dropwise at 0°C. Stir for 30 minutes to allow imine formation.
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Reduction: Add STAB portion-wise to the reaction mixture at 0°C. The mild nature of STAB prevents the reduction of the ester moiety.
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Quenching: Allow the mixture to warm to room temperature and stir for 4–6 hours. Quench with saturated NaHCO₃ solution.
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Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
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Purification: Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the secondary amine.
Pathway B: Nucleophilic Substitution (SN2)
This method involves the direct alkylation of Ethyl 2-bromobutyrate.
Protocol:
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Dissolve Ethyl 2-bromobutyrate in Acetonitrile (ACN).
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Add Ethylamine (excess, 3-4 eq) and Potassium Carbonate (K₂CO₃).
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Reflux at 60°C for 12 hours.
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Note: This pathway often yields the N,N-diethyl byproduct, requiring rigorous purification.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the Reductive Amination pathway, highlighting the transition from the ketone to the secondary amine, a critical step in synthesizing this intermediate.
Caption: Figure 1. Reductive amination pathway for the synthesis of Ethyl 2-(ethylamino)butanoate, avoiding ester reduction.
Pharmaceutical Applications
N-Ethyl-alpha-aminobutyric acid ethyl ester is primarily utilized in the synthesis of racetam derivatives and other CNS-active agents.
Precursor to Levetiracetam/Brivaracetam Analogs
The 2-aminobutyric acid (AABA) backbone is the pharmacophore scaffold for the racetam class of SV2A ligands.
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Mechanism: Cyclization of N-Ethyl-AABA ethyl ester with 4-chlorobutyryl chloride yields N-ethyl-2-oxo-pyrrolidine derivatives.
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Significance: Modifying the N-substituent (from Hydrogen in Levetiracetam to Ethyl here) alters the lipophilicity and binding affinity to the Synaptic Vesicle Protein 2A (SV2A).
Chiral Resolution Agents
The enantiomers of this ester (specifically the (S)-isomer) are used as chiral building blocks.
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Process: Enzymatic hydrolysis (using lipases) can selectively hydrolyze one enantiomer of the ester, allowing for the separation of (R) and (S) N-ethyl amino acids.
Peptidomimetics
Incorporation of N-alkylated amino acids into peptide chains protects the peptide from proteolytic degradation (proteolysis) by masking the amide bond, thereby extending the half-life of therapeutic peptides.
Handling and Safety (SDS Summary)
While specific toxicological data for this ester is limited, it should be handled according to protocols for secondary aliphatic amines and esters.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or hydrolysis of the ester.
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis.
References
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Santa Cruz Biotechnology. 2-(Ethylamino)butanoic Acid Ethyl Ester (CAS 874525-99-2). Retrieved from
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PubChem. Ethyl 2-(ethylamino)butanoate Compound Summary. National Library of Medicine.[1] Retrieved from
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CymitQuimica. Ethyl 3-aminobutyrate and related Aminobutyric Acid derivatives.[2] Retrieved from
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Royal Society of Chemistry. Continuous-flow protocol for the synthesis of enantiomerically pure intermediates. (Contextual reference for aminobutyric acid esterification). Retrieved from
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BOC Sciences. 2-Aminoisobutyric acid ethyl ester hydrochloride (Structural Analog Reference). Retrieved from
